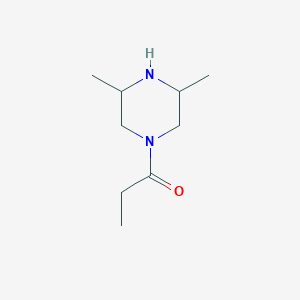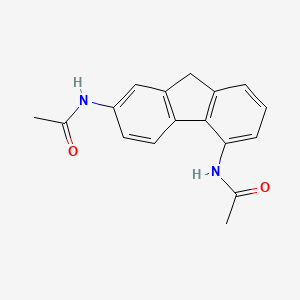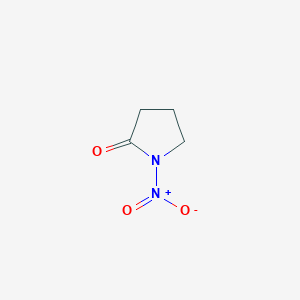
2-Pyrrolidinone,1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone,1-nitro- can be achieved through several synthetic routes. One common method involves the nitration of pyrrolidinone using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 2-Pyrrolidinone,1-nitro- can yield amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The nitro group in 2-Pyrrolidinone,1-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of 2-Pyrrolidinone,1-nitro- are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparación Con Compuestos Similares
2-Pyrrolidinone,1-nitro- can be compared with other similar compounds, such as:
Pyrrolidinone: The parent compound, which lacks the nitro group, has different chemical and biological properties.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring exhibit diverse activities and applications.
Nitro compounds: Other nitro-containing heterocycles, such as nitropyrroles and nitroimidazoles, have unique properties and uses.
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
1-nitropyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2 |
Clave InChI |
AGQFLZYKXKTYAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
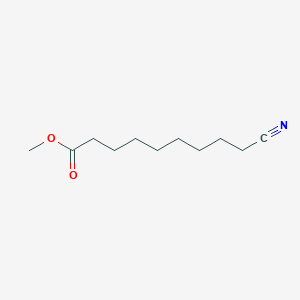
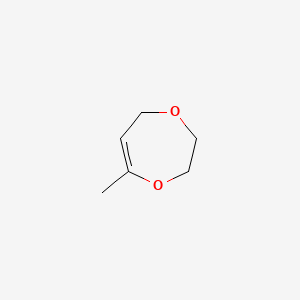
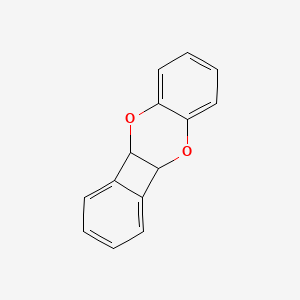
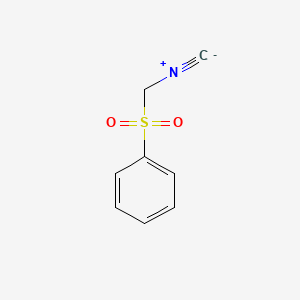
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
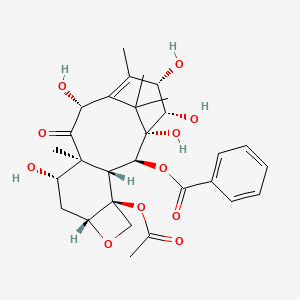
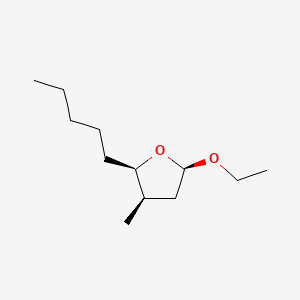
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
